Glaucine

科学研究应用

Medical Applications

1. Antitussive Agent

Glaucine is primarily recognized for its efficacy as an antitussive agent. Clinical studies have demonstrated its effectiveness in treating both acute and chronic coughs caused by upper respiratory tract inflammation. In a comparative trial involving 130 patients, this compound was administered at a dosage of 30 mg three times daily for seven days. The results indicated a significant reduction in cough severity, with mean scores decreasing from 3.0 to 0.47 after treatment with this compound, compared to codeine which decreased from 3.0 to 1.10 . Notably, this compound was associated with fewer side effects, such as constipation and nausea, compared to codeine.

2. Bronchodilator Effects

Research has shown that this compound possesses bronchodilator properties, making it a potential treatment for asthma and other respiratory conditions. In vitro studies indicated that this compound inhibited contractile responses in human bronchus and increased cyclic AMP levels in airway smooth muscle cells . This action suggests that this compound may help improve airway conductance and alleviate symptoms of asthma.

3. Anti-inflammatory Properties

this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating responses in immune cells. It has been shown to reduce superoxide generation and elastase release in polymorphonuclear leukocytes challenged with inflammatory stimuli . This property positions this compound as a candidate for further exploration in inflammatory diseases.

4. Analgesic Effects

Animal studies have indicated that this compound may have analgesic properties. A study demonstrated that administering l-glaucine hydrobromide resulted in significant pain relief in guinea pigs, suggesting potential applications in pain management .

Dermatological Applications

1. Anti-cellulite Effects

this compound has been investigated for its role in skincare, particularly regarding cellulite reduction. A clinical study involving 17 women who applied a this compound-rich cream twice daily for 56 days reported reductions in cellulite fat deposits (14%), globule projection (17%), and water retention (7%). Additionally, skin firmness increased by 15% . These findings indicate that this compound may enhance skin appearance by promoting circulation and reducing fat accumulation.

Summary of Key Findings

作用机制

小檗碱主要通过与 L 型钙通道上的苯并噻嗪位点结合发挥作用,从而阻断钙离子进入平滑肌细胞 . 这种作用阻止肌肉收缩,导致支气管扩张和平滑肌松弛 . 此外,小檗碱还作为多巴胺受体拮抗剂,优先作用于 D1 和 D1 样受体,以及作为人支气管组织中磷酸二酯酶 4 (PDE4) 的非竞争性选择性抑制剂 .

类似化合物:

小檗碱: 另一种具有抗氧化特性的阿朴啡生物碱.

脱氢小檗碱: 小檗碱的菲衍生物,具有更高的抗氧化活性.

脱氢小檗碱: 小檗碱的菲衍生物,具有与小檗碱相似的特性.

小檗碱的独特性: 小檗碱的独特之处在于它结合了支气管扩张剂、神经阻滞剂和抗炎作用。 它能够作用于多个分子靶点,包括钙通道和多巴胺受体,使其区别于其他类似化合物 .

生化分析

Biochemical Properties

Glaucine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with L-type calcium channels, where this compound binds to the benzothiazepine site, thereby blocking calcium ion channels in smooth muscle . This interaction prevents the entry of calcium ions after intracellular stores have been depleted, which can influence muscle contraction and other calcium-dependent processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to act as a dopamine antagonist, affecting dopamine receptors in the brain . This interaction can alter neurotransmitter release and impact neuronal activity, potentially leading to neuroleptic-like effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the benzothiazepine site on L-type calcium channels, blocking calcium ion entry into cells . Additionally, this compound’s interaction with dopamine receptors suggests it may inhibit or activate specific signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions are crucial for understanding this compound’s pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound may lead to sustained inhibition of calcium channels and altered cellular metabolism . These temporal effects are important for assessing the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as muscle relaxation and neuroleptic-like actions . At higher doses, this compound can cause toxic or adverse effects, including severe inhibition of calcium channels and disruption of normal cellular functions . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in medical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key enzyme is O-methyltransferase, which catalyzes the methylation of this compound and other benzylisoquinoline alkaloids . These metabolic reactions can influence the bioavailability and activity of this compound, affecting its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . These interactions are essential for understanding how this compound reaches its sites of action and exerts its effects.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles within cells, where it can interact with target biomolecules. Post-translational modifications, such as methylation, can influence this compound’s localization and its ability to modulate cellular processes . Understanding these localization mechanisms is important for elucidating this compound’s mode of action.

准备方法

合成路线和反应条件: 小檗碱的大规模制备可以通过使小檗碱与三甲基苯胺氯化物和叔丁醇钾反应来实现,从而以高产量得到小檗碱 . 此外,用 30% 的过氧化氢处理小檗碱,然后用硫酸亚铁水合物处理,可得到脱氢小檗碱,总产率为 40% .

工业生产方法: 小檗碱的工业生产方法通常涉及从植物来源中提取,特别是从黄连花中提取。 该方法包括使用基于离子液体的双水相体系,从粗植物提取物中有效地回收小檗碱 .

化学反应分析

反应类型: 小檗碱经历各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 小檗碱可以在硫酸亚铁存在下用过氧化氢氧化.

还原: 小檗碱的具体还原条件文献记载较少,但可以采用生物碱的通用还原方法。

主要产物:

脱氢小檗碱: 通过小檗碱氧化形成.

甲基化衍生物: 可以通过取代反应合成小檗碱的各种甲基化形式.

相似化合物的比较

Boldine: Another aporphine alkaloid with antioxidant properties.

Seco-glaucine: A phenanthrene derivative of glaucine with higher antioxidant activity.

Seco-boldine: A phenanthrene derivative of boldine with similar properties to this compound.

Uniqueness of this compound: this compound is unique due to its combination of bronchodilator, neuroleptic, and anti-inflammatory effects. Its ability to act on multiple molecular targets, including calcium channels and dopamine receptors, sets it apart from other similar compounds .

生物活性

Glaucine, an alkaloid derived from the plant Glaucium flavum, has garnered attention for its diverse biological activities, particularly in the fields of respiratory therapy, cancer treatment, and inflammation modulation. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound.

1. Bronchodilator and Anti-inflammatory Effects

this compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammation and bronchoconstriction. Research indicates that this compound inhibits PDE4 activity in human bronchus and polymorphonuclear leukocytes (PMNs) with a Ki value of 3.4 μM, demonstrating its potential as a therapeutic agent for asthma and other respiratory diseases .

- Cyclic AMP Modulation : this compound enhances cyclic AMP levels in PMNs challenged with N-formyl-Met-Leu-Phe (FMLP) or isoprenaline, inhibiting superoxide generation and elastase release . This dual action suggests that this compound not only relaxes airway smooth muscle but also mitigates inflammatory responses.

2. Anticancer Properties

Recent studies have highlighted this compound's ability to inhibit cancer cell proliferation and invasion. In vitro experiments on MCF-7 breast cancer cells revealed that this compound significantly blocks phorbol 12-myristate 13-acetate (PMA)-induced MMP-9 expression, a matrix metalloproteinase involved in cancer metastasis .

- Colony Formation Assays : Treatment with this compound at concentrations of 15 μM and above resulted in a marked decrease in colony formation by PMA-treated MCF-7 cells, indicating its potential as an anti-cancer agent .

Pharmacological Studies

| Study | Findings | Concentration | Effect |

|---|---|---|---|

| Torphy et al. (1999) | Inhibition of PDE4; bronchodilation | Ki = 3.4 μM | Anti-inflammatory effects in human bronchus |

| Zhang et al. (2015) | Inhibition of MMP-9 expression | >15 μM | Decreased cell proliferation in MCF-7 cells |

| Zhu et al. (2020) | Variation in this compound content due to nanoparticle treatment | N/A | Enhanced alkaloid content in treated plants |

Case Studies

Case Study 1: Bronchodilator Activity

In a controlled study involving isolated human bronchus, this compound demonstrated significant bronchodilator effects by inhibiting spontaneous and histamine-induced tone, with a pD2 value around 4.5 . The compound also showed resistance to protein kinase A inhibition, indicating a unique mechanism of action.

Case Study 2: Cancer Cell Migration

In another study focusing on breast cancer cells, this compound inhibited both cell migration and invasion through the suppression of NF-κB activation, which is critical for MMP-9 expression . This suggests that this compound may serve as a potential therapeutic agent for preventing cancer metastasis.

属性

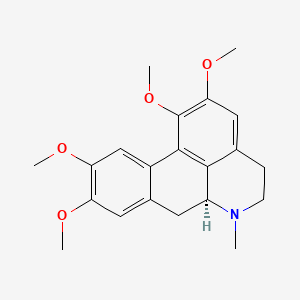

IUPAC Name |

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZIUYOSRDWYQF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031100 | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-81-0 | |

| Record name | (+)-Glaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucine, d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glaucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLAUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU19306XA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。